BML-260

Phosphatase inhibition JSP-1 DUSP22

Standard JSP-1 inhibitors fail to activate UCP1 or improve muscle function. BML-260 offers validated dual pharmacology: JSP-1 inhibition (IC50=18 µM) plus JSP-1-independent CREB/STAT3/PPAR-mediated thermogenesis. - 2-3x UCP1 mRNA upregulation in white adipocytes; >20% grip strength improvement in aged muscle models - Validated in vivo at 1 mg/kg for metabolic studies; ex vivo HSPC expansion validated - Strict quality control; available for immediate research use

Molecular Formula C17H11NO3S2
Molecular Weight 341.4 g/mol
Cat. No. B3754551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML-260
Molecular FormulaC17H11NO3S2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)/b14-10-
InChIKeyHJGHAHOKZBWVGK-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BML-260 Overview: JSP-1 Inhibition and UCP1 Agonism


BML-260 (CAS 101439-76-3) is a synthetic rhodanine derivative that functions as a potent inhibitor of dual-specificity phosphatase JSP-1 (also known as DUSP22 or JKAP) with an IC50 of 18 μM [1]. The compound has a molecular formula of C17H11NO3S2 and a molecular weight of 341.40 . Unlike conventional phosphatase inhibitors that act solely through catalytic domain blockade, BML-260 exhibits a dual pharmacological profile: it inhibits JSP-1 enzymatic activity while simultaneously activating UCP1 expression and thermogenesis in adipocytes through a mechanism demonstrated to be JSP-1-independent [2]. This dual activity, validated across multiple in vitro and in vivo models, distinguishes BML-260 from mono-mechanistic phosphatase inhibitors and positions it as a tool compound for investigating both JNK signaling dysfunction and metabolic thermogenesis pathways.

JSP-1 Inhibition Phosphatase enzyme inhibition assay context
UCP1 Thermogenesis Adipocyte thermogenesis pathway study fit
Dual Mechanism Reported JSP-1-independent UCP1 activation

Why Generic JSP-1 Inhibitors Cannot Replace BML-260


Substituting BML-260 with another JSP-1/DUSP22 inhibitor (e.g., NSC-87877, a broad-spectrum DUSP inhibitor, or other rhodanine-based phosphatase inhibitors) is scientifically unjustified for two critical reasons. First, BML-260's UCP1 activation effect has been rigorously demonstrated to be JSP-1-independent: genetic knockout of JSP-1 fails to recapitulate BML-260's thermogenic effects, while BML-260 treatment activates CREB, STAT3, and PPAR signaling pathways in a manner distinct from phosphatase inhibition [1]. Second, BML-260 has been validated in disease-relevant functional models—including in vivo muscle wasting prevention and grip strength improvement in aged skeletal muscle—where the DUSP22-JNK-FOXO3a axis modulation produces functional outcomes that cannot be assumed for structural analogs [2]. Without compound-specific functional validation across both phosphatase-dependent and phosphatase-independent mechanisms, generic substitution risks experimental failure and misinterpretation of pathway biology.

UCP1 activation is JSP-1-independent
Generic JSP-1 inhibitors may not replicate reported UCP1 thermogenic response; knockout models did not reproduce the effect.
Functional model response may not transfer
Analog DUSP22 inhibitors lack reported muscle-wasting model functional response, limiting substitution confidence.

Quantitative Differentiation Evidence


JSP-1 Enzymatic Inhibition Potency

BML-260 inhibits JSP-1 phosphatase activity with an IC50 of 18 μM in standard enzymatic assays [1]. While the original medicinal chemistry campaign identified multiple rhodanine derivatives with JSP-1 inhibitory activity, BML-260 represents a specific structural variant within this series. The compound's potency falls within the micromolar range characteristic of this chemotype, establishing a defined activity threshold for experimental design. Researchers should note that other rhodanine-based phosphatase inhibitors may exhibit divergent JSP-1 potency; direct cross-study comparisons require identical assay conditions.

JSP-1 IC50
Class-level
18 μM
Phosphatase inhibition assay context
Rhodanine derivative class characterization
Phosphatase inhibition JSP-1 DUSP22 Enzymatic assay IC50

UCP1 Expression Activation in Adipocytes

In a Ucp1-2A-GFP reporter system screening 33 phosphatase inhibitors, BML-260 emerged as the compound that most significantly activated UCP1 expression [1]. Quantitative analysis in white adipocytes demonstrated that BML-260 treatment increased UCP1 mRNA expression by approximately 2- to 3-fold relative to DMSO vehicle control [1]. In vivo, local injection of BML-260 (1 mg/kg) into mouse white adipose tissue resulted in markedly elevated UCP1 protein levels and increased oxidative phosphorylation gene expression [1]. Critically, this UCP1 activation was demonstrated to be JSP-1-independent: JSP-1 genetic knockout failed to produce equivalent UCP1 induction, and BML-260 treatment did not alter JNK phosphorylation status [1].

UCP1 mRNA induction
Reported
2–3× over DMSO
Supports thermogenesis pathway interpretation
JSP-1-independent, in white adipocytes
Thermogenesis UCP1 Adipocyte browning Obesity research Metabolic regulation

In Vivo Efficacy in Aged Skeletal Muscle

In a 2025 study investigating DUSP22 as a therapeutic target for skeletal muscle wasting, BML-260 treatment produced quantifiable functional improvements in aged mice. Specifically, BML-260 therapy increased grip strength by >20% in aged skeletal muscle models [1]. Additionally, DUSP22 gene knockdown in aged skeletal muscle reduced wasting-related gene expression by >50%, and BML-260 pharmacological inhibition phenocopied this genetic intervention, confirming on-target DUSP22 engagement [1]. Mechanistically, BML-260 treatment suppressed JNK activation and downstream FOXO3a independently of Akt signaling, providing a pathway-specific intervention distinct from Akt-targeting anabolic agents.

Grip strength improvement
Reported
↑ >20% vs untreated aged
Muscle wasting model response context
Akt-independent JNK-FOXO3a axis
Sarcopenia Skeletal muscle wasting In vivo efficacy DUSP22 Grip strength

Hematopoietic Stem Cell Expansion

BML-260 promotes the growth of cord blood and mobilized peripheral blood hematopoietic stem and progenitor cells (HSPCs) with improved reconstitution ability [1]. Xenotransplantation of BML-260-expanded hematopoietic stem cells increases immune cell content in immunocompromised mice compared to untreated HSPC transplantation . This ex vivo expansion and enhanced engraftment capability distinguishes BML-260 from other phosphatase inhibitors that have not been validated in hematopoietic stem cell applications.

HSPC expansion
Source review
Improved reconstitution
Supports HSPC expansion study context
Qualitative xenotransplant data
Hematopoietic stem cells HSPC expansion Cord blood Transplantation Reconstitution

Validated Research Applications


Adipocyte Thermogenesis and UCP1 Research

For researchers investigating UCP1 activation, adipocyte browning, and thermogenic metabolism, BML-260 provides a validated chemical tool that induces 2- to 3-fold UCP1 mRNA upregulation in white adipocytes and enhances mitochondrial oxidative phosphorylation in vivo at 1 mg/kg dosing [1]. The JSP-1-independent mechanism—mediated through CREB, STAT3, and PPAR pathways—allows dissection of thermogenic signaling distinct from JNK pathway modulation, making BML-260 particularly suitable for obesity and metabolic disorder research where UCP1 activation represents a therapeutic strategy [1].

Skeletal Muscle Wasting and Sarcopenia

In sarcopenia and muscle wasting research, BML-260 serves as a pharmacological tool to interrogate the DUSP22-JNK-FOXO3a axis. The compound phenocopies DUSP22 genetic knockdown by suppressing stress-activated JNK and downstream FOXO3a independently of Akt signaling [1]. With demonstrated in vivo efficacy producing >20% grip strength improvement in aged muscle models, BML-260 enables functional interrogation of DUSP22 as a therapeutic target for age-related muscle degeneration [1].

HSPC Ex Vivo Expansion for Transplantation

For HSPC biology and transplantation studies, BML-260 promotes ex vivo expansion of cord blood and mobilized peripheral blood HSPCs while preserving or enhancing reconstitution capacity upon xenotransplantation [1]. This application scenario is particularly relevant for researchers optimizing HSPC graft engineering protocols, where BML-260 offers a chemical approach to improve cell yield and engraftment outcomes [1].

JNK Signaling and Inflammatory Pathway Research

As an inhibitor of JSP-1/DUSP22 (IC50 = 18 μM), BML-260 enables investigation of JNK signaling dysfunction associated with inflammatory and proliferative disorders [1]. Researchers should note that BML-260's JSP-1-independent effects on UCP1 and thermogenesis require careful experimental controls (e.g., JSP-1 knockout comparisons) to delineate phosphatase-dependent versus phosphatase-independent mechanisms [1]. This dual activity profile makes BML-260 uniquely suitable for studies requiring simultaneous interrogation of both JSP-1 catalytic inhibition and off-target pathway activation.

Application
Selection Property
Validation Focus
Adipocyte thermogenesis model studies
UCP1 expression & thermogenic pathway induction
JSP-1-independent CREB/STAT3/PPAR pathway response
Muscle wasting model research
DUSP22-JNK-FOXO3a axis modulation
Akt-independent functional response in aged muscle
HSPC ex vivo expansion research
HSPC expansion with engraftment potential
Xenotransplantation reconstitution endpoint review
JNK signaling pathway studies
JSP-1 phosphatase inhibition context
Delineation of phosphatase-dependent vs -independent effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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